4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid
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Overview
Description
4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazo[4,5-b]pyridine core, which can be achieved through the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The resulting intermediate is then further reacted with benzoic acid derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential and can be investigated for its pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives and benzoic acid derivatives. Examples include:
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydro-2(1H)-pyridinone
Uniqueness
The uniqueness of 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoic acid |
InChI |
InChI=1S/C20H17N3O4/c1-27-15-8-6-14(7-9-15)23-11-21-19-18(23)16(10-17(24)22-19)12-2-4-13(5-3-12)20(25)26/h2-9,11,16H,10H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
JHQOVNJUUUWCOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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